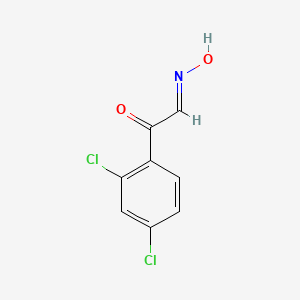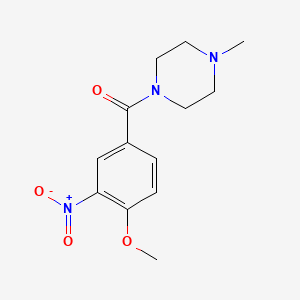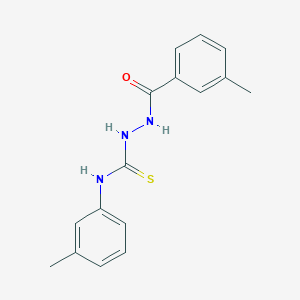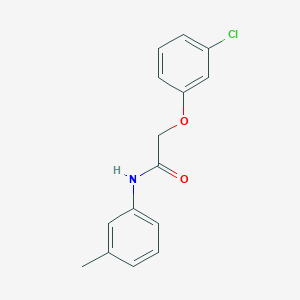
(2,4-二氯苯基)(氧代)乙醛肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds akin to (2,4-dichlorophenyl)(oxo)acetaldehyde oxime involves converting oximes to carbonyl compounds under specific conditions. For instance, oximes have been converted to their corresponding aldehydes and ketones using 2-nitro-4,5-dichloropyridazin-3(2H)-one under microwave-irradiated conditions, showcasing a method that is neutral, mild, and eco-friendly (Kim et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to (2,4-dichlorophenyl)(oxo)acetaldehyde oxime, such as acetaldehyde, can be analyzed through reactions under certain conditions, indicating significant effects on product formation (Soong et al., 1995). This provides insights into the structural dynamics and stability of the compound.
Chemical Reactions and Properties
Chemical reactions involving oximes, including their conversion and oxidative addition, reveal intricate details about their chemical properties. For example, acetone oxime reacts with certain clusters to give bridging oximato clusters, resulting from oxidative addition with O-H bond cleavage, indicating a complex chemical behavior that underscores the reactivity of oximes in various chemical environments (Deeming et al., 1990).
Physical Properties Analysis
The physical properties of (2,4-dichlorophenyl)(oxo)acetaldehyde oxime, although not directly reported in available literature, can be inferred from studies on similar compounds. These properties are crucial for understanding the compound's behavior in different physical contexts, such as its boiling point, melting point, and solubility in various solvents.
Chemical Properties Analysis
The chemical properties of oxime compounds, including (2,4-dichlorophenyl)(oxo)acetaldehyde oxime, are characterized by their reactivity towards other chemical agents. This includes their role in synthesizing cyclic acetals and their reactions under basic conditions, offering a glimpse into the versatility and wide-ranging applications of these compounds in chemical synthesis and industry (Barbasiewicz & Mąkosza, 2006).
科学研究应用
生物质转化
Wegenhart 和 Abu-Omar (2010) 的一项研究讨论了一种无溶剂方法,该方法利用由生物质衍生的甘油和糠醛制备二噁烷和二噁英,催化剂为氧铼(V)恶唑啉配合物。这种方法在缩合二醇和醛方面的效率突出了此类催化剂在生物质转化中的潜力,指出了利用可再生资源进行可持续化学合成路线 (Wegenhart & Abu-Omar, 2010)。
光催化氧化
Arai 等人 (2008) 的研究表明,在荧光和可见光下,Pd/WO(3) 光催化剂可以将乙醛完全氧化为 CO2。这表明这种光催化剂在空气净化和环境修复中的潜在应用,展示了该化合物在降解挥发性有机化合物中的作用 (Arai et al., 2008)。
电化学反应性
Pierożyński 和 Conway (2002) 探讨了小脂肪族肟在铂表面的电化学反应性,揭示了这些化合物的吸附和还原行为。此类研究对于理解电化学过程和设计用于能量转换和存储应用的更高效电催化剂至关重要 (Pierożyński & Conway, 2002)。
转化为羰基化合物
Kim 等人 (2010) 强调了一种在微波辐射下使用 2-硝基-4,5-二氯吡哒嗪-3(2H)-酮将肟转化为其相应的醛和酮的方法。该工艺以其温和且环保的条件而著称,为有机合成中从肟生成羰基化合物提供了一种通用方法 (Kim et al., 2010)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(2E)-1-(2,4-dichlorophenyl)-2-hydroxyiminoethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO2/c9-5-1-2-6(7(10)3-5)8(12)4-11-13/h1-4,13H/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMDFQFZPLWFBE-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dichlorophenyl)-2-(N-hydroxyimino)ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)
![2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5539663.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5539678.png)
![6-[(2-chlorobenzyl)thio]-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5539686.png)

![N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B5539698.png)


![(3S)-1-{[(3,5-dimethylbenzyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5539722.png)

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5539744.png)
![1-(4-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5539759.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5539765.png)